molecular formula C20H43N3O3 B12808089 N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid CAS No. 75150-10-6

N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid

Cat. No.: B12808089
CAS No.: 75150-10-6
M. Wt: 373.6 g/mol
InChI Key: LGOYXMSEELPRPO-UHFFFAOYSA-N
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Description

N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is a compound that combines the properties of both an amine and a carboxylic acid. This dual functionality makes it a versatile molecule in various chemical and industrial applications. The compound is known for its potential use in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is typically heated to promote the methylation process.

For the synthesis of 6-(7-methyloctanoylamino)hexanoic acid, the starting material is hexanoic acid, which undergoes an amidation reaction with 7-methyloctanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of N’,N’-dimethylpropane-1,3-diamine can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

The industrial production of 6-(7-methyloctanoylamino)hexanoic acid often involves large-scale amidation reactions using automated reactors. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

6-(7-methyloctanoylamino)hexanoic acid can undergo:

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Amidation: The carboxylic acid group can react with amines to form new amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpropane-1,3-diamine: A simpler analog with similar amine functionality.

    Hexanoic acid: A precursor in the synthesis of 6-(7-methyloctanoylamino)hexanoic acid.

    7-methyloctanoyl chloride: Used in the amidation reaction to form the target compound.

Uniqueness

N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is unique due to its dual functionality, combining both amine and carboxylic acid groups. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

75150-10-6

Molecular Formula

C20H43N3O3

Molecular Weight

373.6 g/mol

IUPAC Name

N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid

InChI

InChI=1S/C15H29NO3.C5H14N2/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-7(2)5-3-4-6/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);3-6H2,1-2H3

InChI Key

LGOYXMSEELPRPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)NCCCCCC(=O)O.CN(C)CCCN

Origin of Product

United States

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